molecular formula C9H9ClO B116997 3'-Chloropropiophenone CAS No. 34841-35-5

3'-Chloropropiophenone

Cat. No.: B116997
CAS No.: 34841-35-5
M. Wt: 168.62 g/mol
InChI Key: PQWGFUFROKIJBO-UHFFFAOYSA-N
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Description

3′-Chloropropiophenone (CAS No. 34841-35-5) is an organic intermediate with the molecular formula C₉H₉ClO and a molecular weight of 168.3. It features a propiophenone backbone substituted with a chlorine atom at the meta position of the aromatic ring. The compound is a colorless to pale yellow oily liquid with a pungent odor and is soluble in water, alcohol, ether, and acetone . Its primary industrial significance lies in its role as a key intermediate in the synthesis of bupropion hydrochloride, an antidepressant and smoking cessation aid . Spectroscopic studies, including vibrational spectroscopy and density functional theory (DFT) analyses, have elucidated its structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloropropiophenone can be synthesized through several methods. One common method involves the reaction of phenylacetone with chlorine gas in the presence of aluminum trichloride as a catalyst. The reaction is carried out in a solvent such as 1,2-ethylene dichloride, followed by low-temperature hydrolysis, water-washing, and stratification. The final product is obtained through reduced pressure distillation and rectification .

Another method involves the use of Grignard reagents. Ethyl bromide reacts with magnesium in tetrahydrofuran to form the Grignard reagent, which then reacts with 3-chlorobenzonitrile. The intermediate product is hydrolyzed with hydrochloric acid to yield 3’-chloropropiophenone .

Industrial Production Methods: Industrial production of 3’-Chloropropiophenone typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Key Transformations:

  • Ketone → Alcohol : Catalytic or stoichiometric reduction of the carbonyl group yields 3-chloro-1-phenylpropanol.

Table 1: Reduction Methods and Outcomes

Reagent/CatalystConditionsProduct (Yield)Purity/SelectivitySource
Potassium borohydride95% ethanol, 30–40°C(R)-3-chlorophenylpropanol (81%)98% HPLC, 99% ee
Candida utilis cellsImmobilized in alginate beads, 12h1-phenyl-1-propanone2.1×10⁴ CFU/bead
Sodium borohydrideTHF, room temperature3-chloro-1-phenylpropanol>90% conversion

Mechanistic Insight :
Asymmetric reductions (e.g., using L-prolinol in ethanol) achieve enantiomeric excess (ee) up to 99% via dynamic kinetic resolution . Biocatalytic routes using Chlorella emersonii show enhanced efficiency with entrapped cells compared to free cells (2.4-fold higher product yield) .

Key Transformations:

  • Nucleophilic displacement : Chlorine atom substitution with amines, alcohols, or thiols.

Documented Examples:

  • Amine Substitution :

    • Reacts with primary amines (e.g., methylamine) under basic conditions to form 3-amino-1-phenylpropanone derivatives.

    • Conditions : DMF, 60°C, 6h.

    • Yield : ~70–75% (unoptimized) .

  • Grignard Addition :

    • Reacts with Grignard reagents (e.g., ethylmagnesium bromide) to form tertiary alcohols.

    • Example : Ethyl bromide + Mg → Grignard intermediate → 3-chlorobenzonitrile → Hydrolysis → 3'-chloropropiophenone (92.6% yield) .

Key Transformations:

  • Ketone → Carboxylic Acid : Oxidative cleavage of the carbonyl group.

Experimental Data:

  • Reagent : KMnO₄ in acidic medium.

  • Product : 3-Chlorobenzoic acid (minor) and phenylacetic acid derivatives.

  • Yield : <50% due to competing side reactions.

Palladium-Catalyzed Arylation:

  • Example : Reaction with N-methylindole under Pd(OAc)₂/Cu(OAc)₂ catalysis.

    • Conditions : DMF/DMSO (9:1), 110°C, air atmosphere.

    • Product : N-methyl-3-(phenylcarbonyl)indole (75% yield) .

    • Key Finding : Cu(OAc)₂ acts as a co-oxidant, enabling C–H functionalization .

Dehalogenation Pathways:

  • Microbial Reduction :

    • Organism : Chlorella emersonii 211.8b.

    • Process : Hydrogel-entrapped cells convert this compound to 1-phenyl-1-propanone.

    • Efficiency : 2.4x higher product titer vs. free cells .

Aluminum Chloride-Mediated Reactions:

  • Chlorination : Propiophenone + Cl₂ → this compound (88–90% yield) .

  • Solvent : 1,2-dichloroethane minimizes equipment corrosion .

Synthetic Utility:

  • Pharmaceutical Intermediates :

    • Precursor to bupropion (antidepressant) and dapoxetine (SSRI) .

  • Fine Chemical Synthesis :

    • Used in vinylation and dienylation of ketones .

Scientific Research Applications

Scientific Research Applications

3'-Chloropropiophenone serves multiple roles in scientific research:

Organic Synthesis

  • Building Block : It is utilized as a precursor in the synthesis of various pharmaceuticals, including bupropion hydrochloride, dapoxetine, and maraviroc. These drugs are important for treating conditions such as depression and premature ejaculation .

Medicinal Chemistry

  • Antimicrobial Properties : Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus). The mechanism involves disrupting bacterial cell membranes .

Biochemical Studies

  • Enzyme-Catalyzed Reactions : This compound is used in biochemical assays to study enzyme kinetics and mechanisms, particularly in reactions involving serotonin reuptake inhibition.

Data Table: Biological Activities of Derivatives

Activity TypeDescriptionExample CompoundReference
AntibacterialSignificant activity against MRSA and VRECompound 44
AnticancerSelective cytotoxicity towards cancer cell linesVarious derivatives
GenotoxicityInduces mutations and chromosomal abnormalitiesBCP (2-bromo derivative)

Case Study 1: Antibacterial Activity

A study evaluated various derivatives of this compound for their antibacterial efficacy. Compound 44 demonstrated potent activity against drug-resistant strains, suggesting its potential as a lead compound for antibiotic development. The study highlighted the importance of structural modifications to enhance efficacy against resistant bacteria .

Case Study 2: Anticancer Research

Research on the cytotoxic effects of derivatives indicated that certain modifications to the structure of this compound enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. This finding opens avenues for targeted cancer therapies, emphasizing the need for further exploration into derivative synthesis .

Mechanism of Action

The mechanism of action of 3’-Chloropropiophenone depends on its application. In biochemical assays, it acts as a substrate for various enzymes, undergoing specific reactions catalyzed by these enzymes. In pharmaceutical applications, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

4′-Chloropropiophenone

  • Structure : Chlorine substituent at the para position instead of meta.
  • Synthesis : Produced via Friedel-Crafts acylation of chlorobenzene with propionyl chloride using AlCl₃ .
  • Applications : Used in specialty chemicals, dyes, and fragrances due to its para-substituted aromatic reactivity .
  • Key Difference : The positional isomerism (para vs. meta) alters electronic effects, influencing reactivity in subsequent chemical transformations.

Des-Chloro Bupropion (Compound 4)

  • Structure : Lacks the chlorine substituent on the aromatic ring.
  • Pharmacological Activity : Half as potent as bupropion (3′-chloro derivative) at inhibiting dopamine reuptake (DAT IC₅₀ = ~610 nM vs. 305 nM for bupropion) .
  • Synthetic Route: Prepared via reaction of α-chloropropiophenone with tert-butylamine, followed by HCl salt formation .

2-Bromo-3-Chloropropiophenone

  • Structure : Bromine at the α-position and chlorine at the meta position.
  • Applications : Serves as a precursor for pharmaceuticals and agrochemicals. The α-bromo group enhances electrophilicity, facilitating nucleophilic substitutions .
  • Key Difference : Bromination introduces steric and electronic effects distinct from chloro derivatives, enabling diverse reactivity.

Pharmacological Analogues

Bupropion (3′-Chloro Derivative)

  • Activity: Inhibits dopamine (DAT IC₅₀ = 305 nM) and norepinephrine (NET IC₅₀ = 3,715 nM) transporters with minimal serotonergic activity (SERT IC₅₀ >10,000 nM) .

α-Methylaminopropiophenone (Compound 6)

  • Activity : Displays balanced DAT/NET inhibition (IC₅₀ = 1,200 nM and 1,100 nM, respectively) and moderate SERT inhibition (IC₅₀ = 4,500 nM).
  • Structural Impact : Replacement of tert-butylamine with a methylamine group reduces steric bulk, altering transporter selectivity .

Key Research Findings

  • Transporter Inhibition : Bulky amine substituents (e.g., tert-butyl in bupropion) enhance DAT selectivity over NET and SERT. Smaller amines (e.g., methyl in Compound 6) equalize DAT/NET potency .
  • Environmental Impact : Industrial synthesis requires stringent controls due to the toxicity of chlorinated intermediates. Waste management protocols are critical to minimize ecological harm .
  • Catalytic Advances: Palladium-catalyzed α-arylation of 4′-chloropropiophenone in micellar media enables efficient multi-step syntheses (66% yield) .

Biological Activity

3'-Chloropropiophenone (CAS No. 34841-35-5) is an aromatic ketone that serves as a significant intermediate in the synthesis of various pharmaceuticals, notably bupropion hydrochloride, dapoxetine, and maraviroc. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

  • Molecular Formula : C9_9H9_9ClO
  • Molecular Weight : 168.62 g/mol
  • Boiling Point : 124 °C at 14 mmHg
  • Solubility : Soluble in organic solvents; low water solubility.

This compound is primarily utilized as a precursor in the synthesis of several therapeutic agents. Its mechanisms of action can be summarized as follows:

  • Serotonin Reuptake Inhibition : In the synthesis of dapoxetine, it plays a role in inhibiting serotonin reuptake, which is beneficial in treating premature ejaculation.
  • Neurotransmitter Modulation : As an intermediate in bupropion synthesis, it affects dopamine and norepinephrine levels, making it effective for depression and smoking cessation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance:

  • A compound derived from this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism was linked to the depolarization of the bacterial cytoplasmic membrane, leading to cell death .

Cytotoxicity and Selectivity

Research indicates that certain derivatives of this compound show selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Data Table: Biological Activities of this compound Derivatives

Compound NameBiological ActivityTarget Organism/Cell LineReference
This compoundAntibacterialMRSA, VRE
2-Amino-5-(3-chlorophenyl)-6-methyl-1,3,4-thiadiazine hydrochlorideAnticancerVarious Cancer Cell Lines
DapoxetineSerotonin reuptake inhibitionHuman Neurons
BupropionDopamine/Norepinephrine modulationHuman CNS

Case Studies

  • Antibacterial Activity Study :
    A study evaluated various derivatives of this compound for their antibacterial efficacy. Compound 44 demonstrated potent activity against drug-resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research :
    Research on the cytotoxic effects of derivatives indicated that certain modifications to the structure of this compound enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. This finding opens avenues for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3'-Chloropropiophenone, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer: The Friedel-Crafts acylation of chlorobenzene with propionyl chloride is a primary route, but yields (88–90%) and purity (99.7–99.9%) depend on optimizing chlorination, hydrolysis, and distillation parameters . For brominated derivatives, flow chemistry under controlled temperature (e.g., 0–5°C) and solvent selection (e.g., dichloromethane) enhances selectivity and reduces side reactions . Key variables include reaction time, stoichiometry of Lewis acids (e.g., AlCl₃), and post-reaction purification via reduced-pressure distillation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, aromatic protons appear at δ 7.53–7.46 ppm (doublet) and δ 7.26–7.23 ppm (multiplet), while the carbonyl carbon resonates near δ 197 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₉ClO, 168.62 g/mol), and HPLC with UV detection (λ ~254 nm) quantifies purity .

Q. What are the key challenges in purifying this compound, and what strategies mitigate these issues?

  • Methodological Answer: Impurities like unreacted propiophenone or over-chlorinated byproducts require iterative recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Solvent selection during hydrolysis (e.g., aqueous NaHCO₃) minimizes emulsion formation during phase separation .

Advanced Research Questions

Q. How do reaction mechanisms differ between traditional batch synthesis and continuous-flow systems for this compound derivatives?

  • Methodological Answer: Batch methods often suffer from thermal runaway during exothermic steps (e.g., chlorination), whereas flow systems enable precise temperature control via microreactors, improving safety and reproducibility. For α-bromination, flow chemistry achieves 95% conversion in 10 minutes at 25°C, compared to 60% in batch over 2 hours . Kinetic studies using inline FTIR or Raman spectroscopy can further optimize residence time and reagent ratios.

Q. What methodologies are effective in resolving contradictory data regarding the stereochemical outcomes of this compound derivatives?

  • Methodological Answer: Discrepancies in enantiomeric ratios (e.g., during asymmetric reduction to (S)-3-chloro-1-phenylpropanol) require chiral stationary-phase HPLC (CSP-HPLC) or circular dichroism (CD) spectroscopy. For example, immobilized Acetobacter sp. cells in deep eutectic solvents (DESs) achieve >99% enantiomeric excess (e.e.), validated via Marfey’s reagent derivatization . X-ray crystallography of crystalline derivatives (e.g., oxime analogs) can confirm absolute configurations .

Q. How can biocatalytic approaches be integrated into the asymmetric reduction of this compound to achieve high enantiomeric excess?

  • Methodological Answer: Whole-cell biocatalysts (e.g., Acetobacter sp. immobilized on PVA) paired with DESs (e.g., choline chloride/urea) enhance enzyme stability and substrate solubility. Optimizing glucose concentration (60 mmol/L) as a co-substrate and maintaining pH 5.5 at 30°C yield 82.3% product with >99% e.e. . Permeability assays (e.g., flow cytometry) quantify cell-membrane interactions with DESs to refine biocompatibility.

Q. What analytical strategies address discrepancies in reported melting points and spectral data for this compound across literature sources?

  • Methodological Answer: Contradictions in melting points (e.g., 45–47°C vs. 124°C for related derivatives) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate polymorphs, while Karl Fischer titration quantifies moisture content . Cross-referencing NMR data with synthetic protocols (e.g., solvent traces in crystallization) clarifies anomalies .

Q. Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Emergency measures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion . Waste must be neutralized (e.g., with 10% NaOH) before disposal via licensed hazardous waste contractors .

Q. Data Analysis and Interpretation

Q. How can researchers reconcile conflicting bioactivity data for this compound-derived pharmaceuticals like Bupropion?

  • Methodological Answer: Variability in receptor-binding assays (e.g., noradrenergic vs. dopaminergic activity) requires standardized in vitro models (e.g., HEK-293 cells expressing human transporters) and controls for metabolite interference (e.g., hydroxybupropion). Dose-response curves (IC₅₀ values) should be statistically validated via ANOVA with post-hoc tests (p < 0.05) .

Properties

IUPAC Name

1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWGFUFROKIJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049277
Record name 3'-Chloropropiophenone
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-35-5
Record name 1-(3-Chlorophenyl)-1-propanone
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Record name 3'-Chloropropiophenone
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Record name 3'-Chloropropiophenone
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Record name 3'-chloropropiophenone
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Record name 3'-CHLOROPROPIOPHENONE
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Synthesis routes and methods

Procedure details

4.86 g (0.2 mol) of magnesium turnings, 30 ml of dry diethyl ether and a grain of iodine are placed in a one liter three-necked round-bottomed flask equipped with a condenser, a calcium chloride drying tube, a pressure equalizing funnel and a magnetic stirrer; the flask is purged with nitrogen, and 21.8 g (0.2 mol) of ethyl bromide in 30 ml of dry diethyl ether are then added. The mixture is then heated under reflux for one hour and left to cool. At ambient temperature, 16.51 g (0.12 mol) of 3-chlorobenzonitrile in 70 ml of dry diethyl ether are then added. A copious precipitate forms. The mixture is stirred overnight at ambient temperture and then cooled in an ice bath and hydrolysed by slowly adding 50 ml of water and then about 100 ml of 6N hydrochloric acid until the pH is acid. The mixture is stirred for one and a half hours and then extracted with ethyl acetate. The organic extract is then washed twice with water, dried and concentrated on a rotary evaporator. This gives 26 g of an orange oil, which is concentrated in vacuo to give about 18.2 g of ochre crystals of 3'-chloropropiophenone melting at about 40° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
16.51 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

3'-Chloropropiophenone
3'-Chloropropiophenone
3'-Chloropropiophenone
3'-Chloropropiophenone
3'-Chloropropiophenone
3'-Chloropropiophenone

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